

5-(Dimethylamino)-3(2H)-pyridazinone molecular structure and formula

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Compound of Interest

Compound Name: 5-(Dimethylamino)-3(2H)-pyridazinone

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An In-depth Technical Guide on **5-(Dimethylamino)-3(2H)-pyridazinone**: Structure, Synthesis, and Biological Potential

Disclaimer: **5-(Dimethylamino)-3(2H)-pyridazinone** is a heterocyclic compound primarily utilized as a chemical intermediate. As such, detailed public data regarding its specific biological activity, experimental protocols, and physical properties are limited. This guide provides core information on the molecule and extrapolates technical details based on well-documented research into the broader class of pyridazinone derivatives, which are of significant interest to researchers, scientists, and drug development professionals.

Molecular Structure and Chemical Formula

5-(Dimethylamino)-3(2H)-pyridazinone is a derivative of pyridazinone, a six-membered heterocyclic scaffold containing two adjacent nitrogen atoms and a carbonyl group. The structure is characterized by a dimethylamino substituent at the C5 position of the pyridazinone ring. This functionalization makes it a versatile building block for creating more complex molecules with diverse pharmacological profiles.

The pyridazinone core is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets.

Key Identifiers and Properties

All available quantitative data for the parent compound and its common hydrochloride salt are summarized below. Specific experimental data such as melting point and detailed spectroscopic analyses for **5-(Dimethylamino)-3(2H)-pyridazinone** are not readily available in published literature.

Property	Value (Parent Compound)	Value (Hydrochloride Salt)	Reference(s)
Molecular Formula	C ₆ H ₉ N ₃ O	C ₆ H ₁₀ ClN ₃ O	[1] [2]
Molecular Weight	139.16 g/mol	175.62 g/mol	[1]
CAS Number	82226-43-5	41773-19-7	[1] [3]
Canonical SMILES	CN(C)C1=CC=C(NN=C1)O	-	-
Purity	≥ 95.0% (Typical)	-	[2]
Melting Point	Not Available	Not Available	
Boiling Point	Not Available	Not Available	
¹ H NMR Data	Not Available	Not Available	
¹³ C NMR Data	Not Available	Not Available	
IR Spectral Data	Not Available	Not Available	

Experimental Protocols: Synthesis and Characterization

While a specific, validated protocol for the synthesis of **5-(Dimethylamino)-3(2H)-pyridazinone** is not detailed in peer-reviewed literature, a general and representative methodology for the synthesis of pyridazinone cores can be described. The most common approach involves the cyclization of a γ -keto acid with hydrazine hydrate.

Representative Synthesis of a 6-Substituted-3(2H)-pyridazinone

The following protocol is a generalized procedure adapted from literature for the synthesis of pyridazinone derivatives and should be considered illustrative.

Step 1: Friedel-Crafts Acylation to Form β -Aroylpropionic Acid

- Aromatic substrate (e.g., benzene) is reacted with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl_3).
- The reaction is usually carried out in an appropriate solvent under controlled temperature conditions.
- Work-up with acid and water yields the β -aroylepropionic acid intermediate.

Step 2: Cyclization with Hydrazine Hydrate

- The β -aroylepropionic acid intermediate (1 equivalent) is dissolved in a suitable solvent, such as ethanol.
- Hydrazine hydrate (a slight excess, e.g., 1.1 equivalents) is added to the solution.
- The reaction mixture is refluxed for several hours (typically 4-8 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).^[3]
- Upon completion, the mixture is cooled, and the resulting solid product is typically precipitated by pouring the mixture into ice-cold water.
- The crude product is collected by filtration, washed, and purified, usually by recrystallization from a solvent like ethanol.^[3]

General Characterization Methods

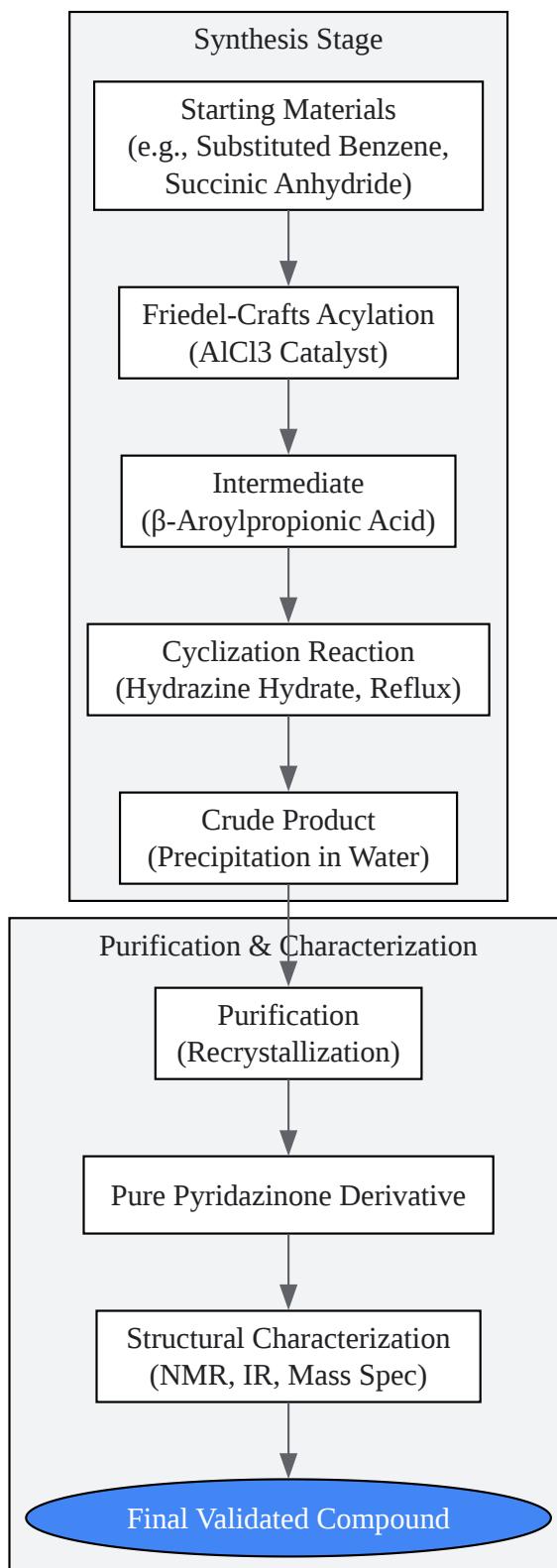
The structural confirmation of synthesized pyridazinone derivatives is typically achieved through a combination of standard spectroscopic techniques:

- Infrared (IR) Spectroscopy: To confirm the presence of key functional groups. Characteristic peaks include a C=O stretch for the carbonyl group (around $1670\text{-}1700\text{ cm}^{-1}$) and an N-H stretch (around 3350 cm^{-1}) for the pyridazinone ring.^{[2][3][4]}

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to elucidate the detailed molecular structure, confirming the positions and integrations of protons and the carbon skeleton. For substituted pyridazinones, the chemical shifts of aromatic and aliphatic protons provide definitive structural information.[2][5]
- Mass Spectrometry (MS): To determine the molecular weight of the compound and analyze its fragmentation pattern, further confirming its identity.[5]

Visualized Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow for pyridazinone synthesis and the logical relationship between the pyridazinone scaffold and its known biological targets.

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Caption: General workflow for the synthesis and characterization of pyridazinone derivatives.

Biological Activity and Potential Signaling Pathways

The pyridazinone scaffold is a cornerstone in the development of novel therapeutics due to its broad spectrum of biological activities.^[1] Derivatives have been investigated for numerous applications in medicine and agriculture.

Therapeutic Potential

Pyridazinone-based molecules have demonstrated significant potential across multiple therapeutic areas:

- **Cardiovascular:** Many derivatives act as vasodilators and antihypertensive agents, with some functioning as phosphodiesterase (PDE) inhibitors.^[1]
- **Oncology:** The scaffold is used to design inhibitors of crucial cancer-related targets, including Poly (ADP-ribose) polymerase (PARP), dihydrofolate reductase (DHFR), and various protein kinases.
- **Anti-inflammatory and Analgesic:** Pyridazinones have been developed as potent anti-inflammatory and analgesic agents, with some showing selective inhibition of cyclooxygenase-2 (COX-2), which can reduce gastrointestinal side effects compared to non-selective NSAIDs.^[1]
- **Antimicrobial and Neuroprotective:** The class also includes compounds with reported antimicrobial, antifungal, and neuroprotective properties.^[1]

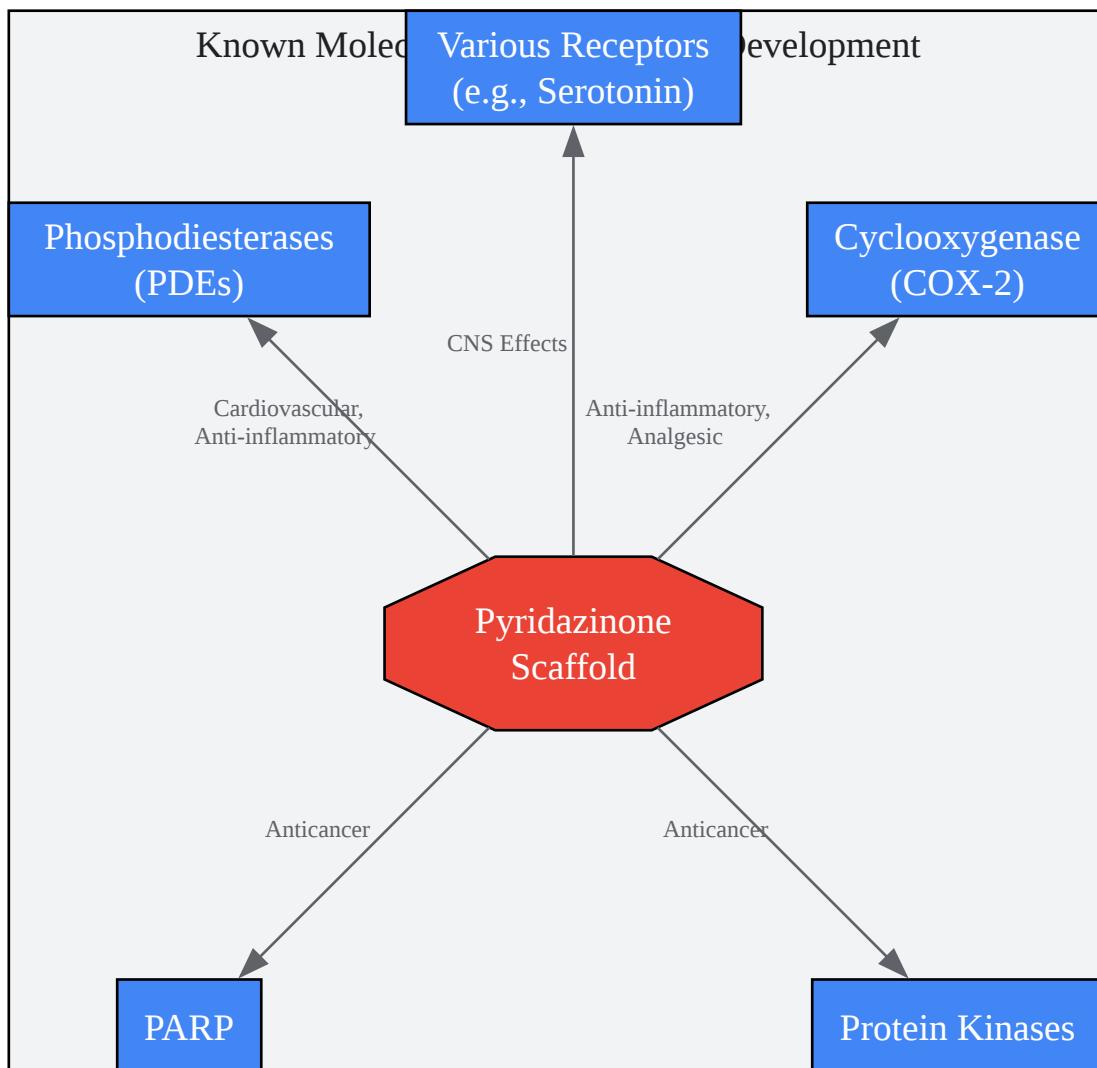
Agrochemical Applications

Certain substituted pyridazinones are potent herbicides. For example, related compounds like 4-chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone function by inhibiting photosynthesis. Their mechanism of action involves blocking the Hill reaction in chloroplasts, which disrupts the electron transport chain essential for plant energy production.^{[6][7]}

Known Molecular Targets

The diverse bioactivity of the pyridazinone core stems from its ability to be functionalized to target a wide range of enzymes and receptors. The diagram below illustrates the relationship

between the core scaffold and several of its known protein targets in a drug development context.



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